molecular formula C12H9F3N2O3S B186378 2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid CAS No. 38025-91-1

2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid

Cat. No.: B186378
CAS No.: 38025-91-1
M. Wt: 318.27 g/mol
InChI Key: DSGDBCPTSMQPDY-UHFFFAOYSA-N
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Description

2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid is unique due to the presence of both the trifluoromethyl group and the sulfonic acid group, which confer distinct chemical and biological properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-3-1-4-9(7-8)17-11-10(21(18,19)20)5-2-6-16-11/h1-7H,(H,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGDBCPTSMQPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364884
Record name 2-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38025-91-1
Record name 2-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38025-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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